Eudragit L 30D
Overview
Description
Eudragit L 30D is a polymer formed from the monomers 2-propenoic acid, 2-methyl- and ethyl 2-propenoate. This compound is known for its versatility and is used in various industrial applications. It is a white or almost white, free-flowing powder that is practically insoluble in water but freely soluble in anhydrous ethanol .
Mechanism of Action
Target of Action
Eudragit L 30D, also known as Eudragit L 100-55 or 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate, is primarily targeted at the gastrointestinal tract . It is used in the pharmaceutical industry for the development of oral solid dosage forms . The primary role of this compound is to protect the active pharmaceutical ingredient (API), enhance drug effectiveness, and reduce formulation risk .
Mode of Action
This compound interacts with its targets by forming a coating around the drug . This coating improves swallowability, masks unpleasant tastes or odors, and protects the API from environmental influences such as light, moisture, or oxygen . It is insoluble in saliva and readily soluble in the stomach for fast drug absorption .
Biochemical Pathways
This compound affects the drug delivery pathway. It is an anionic copolymer based on methacrylic acid and ethyl acrylate . The ratio of the free carboxyl groups to the ester groups is approximately 1:1 . The monomers are randomly distributed along the copolymer chain . This unique structure allows this compound to control the release of the drug in the body .
Pharmacokinetics
The pharmacokinetics of this compound primarily involve its role in drug delivery. It can be used individually or in combination with other polymers to match virtually any target release profile including immediate, delayed, sustained, pulsatile, accelerated, and zero-order release . This flexibility allows for precise control over the drug’s absorption, distribution, metabolism, and excretion (ADME) properties, thereby impacting its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the controlled release of the drug. By forming a protective coating around the drug, this compound ensures that the drug is released at the right place and at the right time in the body . This results in improved drug effectiveness and reduced risk of side effects .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, it is soluble above pH 5.5, which means it can release the drug in the mid to upper small intestine . Furthermore, this compound is compatible with all relevant process technologies including film coating, melt, wet or dry granulation, hot melt extrusion, micro-encapsulation, and spray drying . This makes it highly adaptable to different manufacturing environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The polymerization of 2-propenoic acid, 2-methyl- with ethyl 2-propenoate typically involves a free radical polymerization process. This process can be initiated using peroxides or persulfates as initiators. The reaction conditions generally involve temperatures ranging from 60 to 80 degrees Celsius .
Industrial Production Methods
In industrial settings, the polymerization process is carried out in large reactors where the monomers are mixed with the initiators under controlled temperatures and pressures. The resulting polymer is then purified and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Eudragit L 30D can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Eudragit L 30D has a wide range of scientific research applications:
Chemistry: It is used as a polymer matrix in various chemical reactions and processes.
Biology: It is used in the development of biocompatible materials for medical applications.
Medicine: It is used in drug delivery systems and as a component in medical devices.
Comparison with Similar Compounds
Similar Compounds
- Methacrylic acid ethyl acrylate polymer
- Ethyl acrylate-methacrylic acid copolymer
- Ethyl 2-propenoate, 2-methyl-2-propenoic acid polymer
Uniqueness
Eudragit L 30D is unique due to its specific combination of monomers, which provides it with distinct physical and chemical properties. Its versatility and wide range of applications make it a valuable compound in various fields .
Properties
IUPAC Name |
ethyl prop-2-enoate;2-methylprop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2.C4H6O2/c1-3-5(6)7-4-2;1-3(2)4(5)6/h3H,1,4H2,2H3;1H2,2H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCRSXZBSIRSFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C.CC(=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25212-88-8 | |
Record name | Ethyl acrylate-methacrylic acid copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25212-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30905271 | |
Record name | 2-Methylprop-2-enoic acid--ethyl prop-2-enoate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30905271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
25212-88-8, 100218-76-6 | |
Record name | Methacrylic acid - methyl methacrylate copolymer (1:1 mw 135000) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025212888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methylprop-2-enoic acid--ethyl prop-2-enoate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30905271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.879 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of Eudragit L 100-55?
A1: Eudragit L 100-55 is a copolymer of methacrylic acid and ethyl acrylate. It is an anionic copolymer with a ratio of free carboxyl groups to ester groups of approximately 1:1.
Q2: What is the significance of the anionic nature of Eudragit L 100-55?
A2: The anionic nature of Eudragit L 100-55, due to the presence of carboxyl groups, makes it soluble in media with a pH above 5.5. [] This pH-dependent solubility is crucial for its application in enteric coatings, preventing drug release in the acidic environment of the stomach and allowing release in the higher pH of the small intestine. [, , , ]
Q3: Does Eudragit L 100-55 interact with other excipients?
A3: Yes, Eudragit L 100-55 can interact with other excipients. For instance, it can form interpolyelectrolyte complexes with cationic polymers like chitosan, influencing drug release profiles. [, ] It can also interact with plasticizers like triethyl citrate, affecting its viscosity and film-forming properties. []
Q4: How does Eudragit L 100-55 contribute to drug stability?
A4: Eudragit L 100-55 can enhance the stability of drugs, particularly those prone to degradation in acidic environments. By acting as an enteric coating, it protects the drug from the acidic pH of the stomach. [, , ]
Q5: What are the advantages of using Eudragit L 100-55 in aqueous dispersions?
A5: Aqueous dispersions of Eudragit L 100-55 offer advantages over organic solvent-based systems, including: * Reduced environmental impact [] * Lower toxicity concerns [] * Enhanced safety during manufacturing []
Q6: How does the addition of plasticizers impact Eudragit L 100-55 films?
A6: Plasticizers, such as triethyl citrate, can significantly impact the properties of Eudragit L 100-55 films. Increasing plasticizer concentration: * Reduces melt viscosity, improving film formation [] * Increases surface free energy, potentially influencing drug release []
Q7: What is the role of Eudragit L 100-55 in controlled drug delivery?
A7: Eudragit L 100-55 plays a key role in controlled drug delivery by: * Acting as a rate-controlling polymer in matrix tablets [, ] * Providing pH-dependent release in enteric-coated formulations [, , ] * Enabling targeted drug delivery to the colon [, , ]
Q8: Can Eudragit L 100-55 be used to enhance the bioavailability of poorly soluble drugs?
A8: Yes, Eudragit L 100-55 has been investigated for its potential to improve the bioavailability of poorly water-soluble drugs. By forming solid dispersions, it can increase drug dissolution rate and potentially enhance absorption. [, , , ]
Q9: How does Eudragit L 100-55 contribute to taste masking?
A9: Due to its film-forming properties, Eudragit L 100-55 can effectively mask the unpleasant taste of certain drugs when incorporated into oral dosage forms. [, , ]
Q10: Are there alternatives to Eudragit L 100-55 in pharmaceutical formulations?
A10: While Eudragit L 100-55 offers numerous benefits, alternative polymers like HPMC (hydroxypropyl methylcellulose) or other Eudragit grades (e.g., Eudragit S 100, Eudragit RL 100) with different release characteristics are available. The choice depends on the desired drug release profile and the specific formulation requirements. [, , ]
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